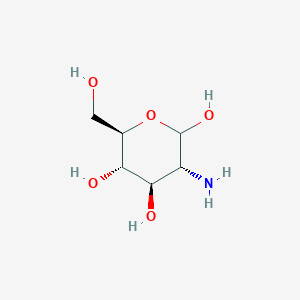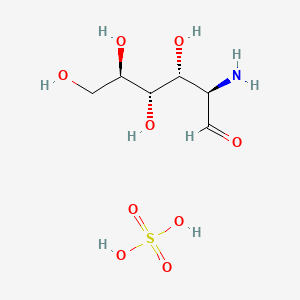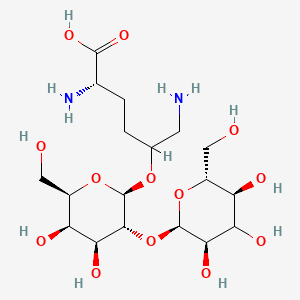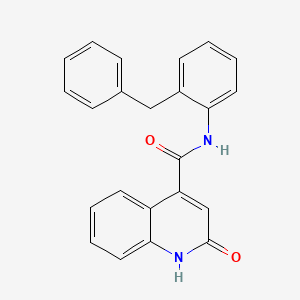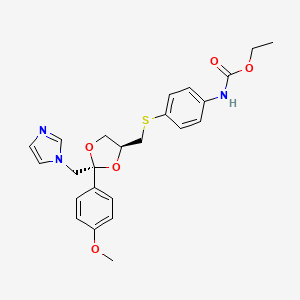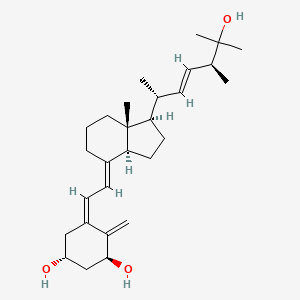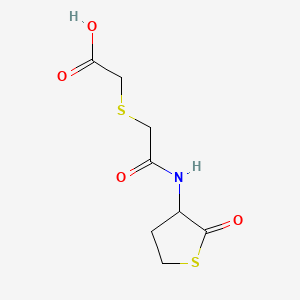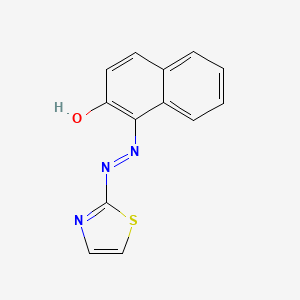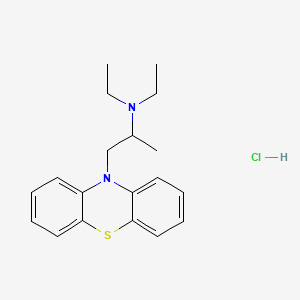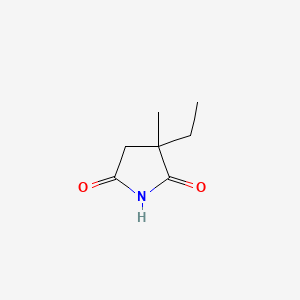
Glyceryl 2-Caprat
Übersicht
Beschreibung
Glyceryl 2-caprate, also known as glyceryl monocaprate, is a monoester of glycerol and capric acid. It is a nonionic surfactant commonly used in various industries, including cosmetics, pharmaceuticals, and food. This compound is known for its antimicrobial properties and is often used as a preservative booster in cosmetic formulations .
Wissenschaftliche Forschungsanwendungen
Glyceryl 2-caprate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in studies related to membrane permeability and antimicrobial activity.
Wirkmechanismus
Target of Action
Glyceryl 2-caprate, also known as glyceryl caprate, is primarily used as a gastrointestinal permeation enhancer . It is used in the development of oral peptide pharmaceuticals, where it enhances the permeability of peptides through the intestinal epithelium . This is particularly important as poor permeability of peptides through the intestinal epithelium is a major obstacle to their oral delivery .
Mode of Action
Glyceryl 2-caprate interacts with the intestinal epithelium to enhance the permeability of peptides . It is used in technologies such as the Gastrointestinal Permeation Enhancement Technology (GIPET), where it forms part of the formulation .
Biochemical Pathways
Its role as a permeation enhancer suggests that it may affect pathways related to the absorption and transport of peptides in the gastrointestinal tract .
Pharmacokinetics
As a component of oral peptide pharmaceutical formulations, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body .
Result of Action
The primary result of the action of glyceryl 2-caprate is the enhanced permeability of peptides through the intestinal epithelium . This allows for the successful oral delivery of peptide pharmaceuticals, overcoming the challenge of poor peptide permeability .
Action Environment
The action of glyceryl 2-caprate is influenced by the environment in the gastrointestinal tract. Factors such as pH, presence of other compounds, and the physiological state of the intestinal epithelium may affect its efficacy as a permeation enhancer
Biochemische Analyse
Cellular Effects
Glyceryl 2-caprate has been reported to have antimicrobial properties, which can influence cell function . It can prevent the growth of harmful bacteria, thereby influencing cellular metabolism
Dosage Effects in Animal Models
It has been reported that the compound is safe for use when used within the recommended concentrations .
Transport and Distribution
It is known that the compound is a plant-based, versatile ingredient used widely in the personal care and cosmetic industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl 2-caprate can be synthesized through the esterification of glycerol with capric acid. The reaction typically involves heating glycerol and capric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, glyceryl 2-caprate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous reactors and advanced separation techniques to isolate and purify the ester .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl 2-caprate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl 2-caprate can hydrolyze to form glycerol and capric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under specific conditions, glyceryl 2-caprate can undergo oxidation to form various oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Glycerol and capric acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Glyceryl caprylate: Another monoester of glycerol, but with caprylic acid instead of capric acid.
Glyceryl laurate: A monoester of glycerol and lauric acid.
Glyceryl stearate: A monoester of glycerol and stearic acid.
Comparison:
Antimicrobial Activity: Glyceryl 2-caprate exhibits stronger antimicrobial properties compared to glyceryl caprylate and glyceryl laurate due to the longer carbon chain of capric acid.
Emulsifying Properties: Glyceryl 2-caprate has similar emulsifying properties to other glyceryl esters but may offer better stability in certain formulations.
Eigenschaften
IUPAC Name |
1,3-dihydroxypropan-2-yl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12,14-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVVKFYDGRJWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187431 | |
| Record name | Glyceryl 2-caprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/10:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0072874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3376-48-5 | |
| Record name | 2-Monocaprin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 2-caprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9JHW7Y133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
